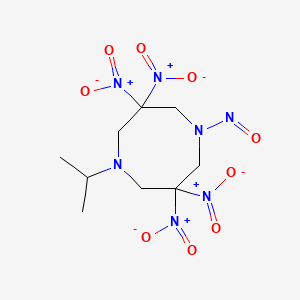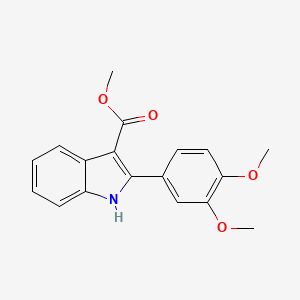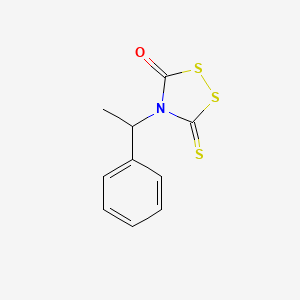![molecular formula C14H11N3O B14380624 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 88059-54-5](/img/structure/B14380624.png)
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a m-tolyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of amidoximes with acyl reagents. A common method includes the O-acylation of amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of high-energy materials and energetic compounds.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, kinases, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been studied for its anticancer potential and other biological activities.
Uniqueness
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the pyridine ring differentiates it from other oxadiazole derivatives, making it a valuable compound for various research applications.
特性
CAS番号 |
88059-54-5 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-9H,1H3 |
InChIキー |
IBTAWSWYHNVHJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=NC=C3 |
溶解性 |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


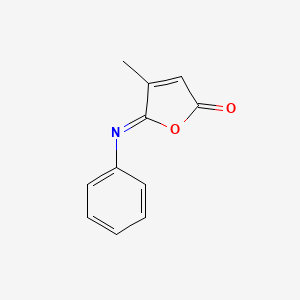

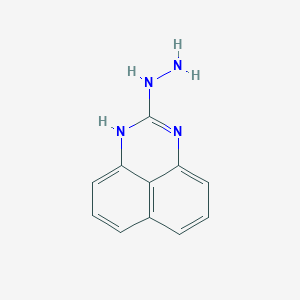
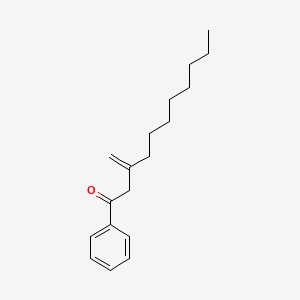
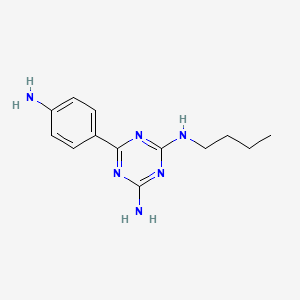
![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)
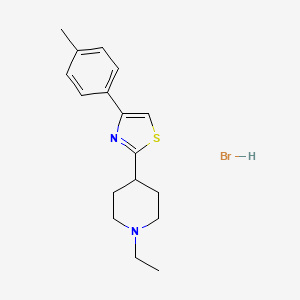


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
